

# Technical Support Center: Overcoming Voriconazole Resistance in Candida Clinical Isolates

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Voriconazole**

Cat. No.: **B182144**

[Get Quote](#)

Welcome to the technical support center dedicated to addressing the challenges of **voriconazole** resistance in clinical isolates of Candida. This resource is designed for researchers, scientists, and drug development professionals actively working in the field of medical mycology. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research endeavors.

## I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding voriconazole resistance in Candida species.

### Q1: My Candida isolate shows a high MIC for voriconazole. What are the primary resistance mechanisms I should investigate?

A1: **Voriconazole** resistance in Candida is multifactorial. The primary mechanisms to investigate include:

- Target Site Mutations: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14- $\alpha$ -demethylase, can reduce **voriconazole**'s binding affinity.<sup>[1][2][3]</sup> Specific mutations have been shown to confer resistance to both fluconazole and **voriconazole**.<sup>[4][5]</sup>

- Overexpression of Efflux Pumps: Increased expression of genes encoding ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1) leads to the active removal of **voriconazole** from the fungal cell.[2][6][7] This is often regulated by gain-of-function mutations in transcription factors like TAC1 and MRR1.[6][8][9]
- Upregulation of the Ergosterol Biosynthesis Pathway: Increased production of the target enzyme Erg11p can titrate the inhibitory effect of **voriconazole**.

## Q2: Are the CLSI and EUCAST breakpoints for voriconazole against Candida the same? Which should I use?

A2: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed distinct, though increasingly harmonized, broth microdilution methodologies and clinical breakpoints (CBPs) for **voriconazole**.[10][11][12][13]

- CLSI Breakpoints: For *C. albicans*, *C. tropicalis*, and *C. parapsilosis*, the breakpoints are: Susceptible (S)  $\leq 0.125 \mu\text{g/mL}$ , Intermediate (I)  $0.25\text{--}0.5 \mu\text{g/mL}$ , and Resistant (R)  $\geq 1 \mu\text{g/mL}$ .[14][15][16] For other species like *C. glabrata*, epidemiological cutoff values (ECVs) are often used to identify non-wild-type isolates in the absence of established CBPs.[14][15][16]
- EUCAST Breakpoints: EUCAST also provides species-specific breakpoints. It is crucial to consult the latest guidelines from each organization as they are periodically updated.[17]

The choice between CLSI and EUCAST often depends on the standard practices of your institution or region. Consistency in methodology is key for longitudinal studies.

## Q3: I am observing a discrepancy between in vitro susceptibility results and in vivo efficacy. What could be the cause?

A3: This is a common challenge. Several factors can contribute to this discrepancy:

- **Biofilm Formation:** *Candida* species are notorious for forming biofilms, which are inherently more resistant to antifungal agents than their planktonic counterparts.[\[18\]](#) Standard susceptibility testing is performed on planktonic cells and may not reflect the resistance profile of a biofilm.
- **Pharmacokinetics/Pharmacodynamics (PK/PD):** The concentration of **voriconazole** at the site of infection may not be sufficient to inhibit the pathogen, even if the isolate is susceptible in vitro.
- **Host Factors:** The immune status of the host plays a critical role in clearing the infection.
- **Drug Interactions:** **Voriconazole** is metabolized by cytochrome P450 enzymes, and co-administration of other drugs can alter its plasma concentrations.

## Q4: Can combination therapy be an effective strategy to overcome voriconazole resistance?

A4: Yes, combination therapy is a promising approach.[\[19\]](#)[\[20\]](#) Synergistic or additive effects have been observed with various combinations:

- **Voriconazole** and Echinocandins (e.g., Caspofungin, Micafungin): This combination can be effective, although some studies report indifference.[\[19\]](#)[\[21\]](#)[\[22\]](#) Echinocandins inhibit  $\beta$ -glucan synthesis, potentially increasing the permeability of the fungal cell wall to **voriconazole**.[\[23\]](#)
- **Voriconazole** and Other Azoles or Polyenes: These combinations have also been explored, but the potential for antagonism exists.[\[19\]](#)[\[24\]](#)
- **Voriconazole** and Non-Antifungal Agents: Inhibitors of Hsp90 or calcineurin can re-sensitize resistant isolates to **voriconazole** by disrupting cellular stress response pathways.[\[18\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

## II. Troubleshooting Guides

### Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Problem: You are observing significant variability in **voriconazole** MIC values for the same *Candida* isolate across different experiments.

Potential Causes & Solutions:

| Potential Cause       | Explanation                                                                       | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                                                          |
|-----------------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inoculum Preparation  | Incorrect inoculum density is a major source of error in susceptibility testing.  | <ol style="list-style-type: none"><li>1. Ensure the inoculum is prepared from a fresh (18-24 hour) culture on appropriate agar.</li><li>2. Standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately <math>1-5 \times 10^6</math> CFU/mL.</li><li>3. Further dilute the standardized suspension according to the chosen protocol (CLSI or EUCAST) to achieve the final desired concentration in the microtiter plate wells.</li></ol> |
| Media and Reagents    | The composition of the test medium can influence fungal growth and drug activity. | <ol style="list-style-type: none"><li>1. Use RPMI-1640 medium as specified by CLSI and EUCAST guidelines.<sup>[12]</sup></li><li>2. Ensure the pH of the medium is between 7.0 and 7.2.</li><li>3. Prepare fresh voriconazole stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles.</li></ol>                                                                                                                                                       |
| Incubation Conditions | Temperature and duration of incubation are critical for reproducible results.     | <ol style="list-style-type: none"><li>1. Incubate plates at 35°C for 24 hours. Reading at 48 hours can sometimes be necessary but may lead to trailing growth, making endpoint determination difficult.<sup>[28]</sup></li><li>2. Ensure a humid environment to prevent evaporation from the wells.</li></ol>                                                                                                                                                                  |
| Endpoint Reading      | Subjectivity in visual endpoint determination can lead to variability.            | <ol style="list-style-type: none"><li>1. For azoles, the endpoint is typically defined as a <math>\geq 50\%</math> reduction in growth compared</li></ol>                                                                                                                                                                                                                                                                                                                      |

to the drug-free control well.

[12] 2. Use a spectrophotometer to read the optical density at a suitable wavelength (e.g., 530 nm) for a more objective measurement. 3. Include quality control strains with known MIC values in every experiment to validate the results.

---

## Guide 2: Investigating the Molecular Basis of Resistance

Problem: You have a clinically resistant *Candida* isolate and want to determine the underlying molecular mechanism(s).

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for investigating molecular resistance mechanisms.

## Step-by-Step Protocol: Gene Expression Analysis of Efflux Pumps by qRT-PCR

- RNA Extraction:

- Grow the *Candida* isolate to mid-log phase in a suitable broth medium (e.g., YPD).
- Optionally, expose a subculture to a sub-inhibitory concentration of **voriconazole** to induce gene expression.

- Harvest the cells and extract total RNA using a reliable method (e.g., hot phenol or a commercial kit).
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis:
  - Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- Quantitative PCR (qPCR):
  - Design or obtain validated primers for your target genes (CDR1, CDR2, MDR1) and a reference gene (e.g., ACT1).
  - Perform qPCR using a SYBR Green or probe-based assay.
  - Include a no-template control and a no-reverse-transcriptase control to check for contamination.
- Data Analysis:
  - Calculate the relative expression of the target genes using the  $2^{-\Delta\Delta CT}$  method, normalizing to the reference gene and comparing to a susceptible control strain.[\[1\]](#)
  - A significant increase (typically >2-fold) in the expression of one or more efflux pump genes in the resistant isolate suggests their involvement in the resistance phenotype.

## Guide 3: Screening for Synergistic Drug Combinations

Problem: You want to identify compounds that can restore **voriconazole** susceptibility in a resistant *Candida* isolate.

Experimental Approach: Checkerboard Assay

The checkerboard assay is a common method to assess the *in vitro* interaction between two antimicrobial agents.



[Click to download full resolution via product page](#)

Caption: Workflow for a checkerboard synergy assay.

## Protocol and Interpretation:

- Plate Setup: Prepare a 96-well microtiter plate with serial dilutions of **voriconazole** along the x-axis and the second compound along the y-axis.
- Inoculation: Add a standardized inoculum of the resistant Candida isolate to each well.
- Incubation: Incubate the plate under standard conditions.
- Reading: Determine the MIC of each drug alone and in combination.
- Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula:
  - $$\text{FIC Index} = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$$
- Interpretation:
  - Synergy:  $\text{FIC index} \leq 0.5$
  - Additivity/Indifference:  $0.5 < \text{FIC index} \leq 4.0$
  - Antagonism:  $\text{FIC index} > 4.0$

A synergistic interaction suggests that the combination may be a viable strategy to overcome resistance.[\[29\]](#)

## III. Exploring Novel Therapeutic Strategies

The rise of **voriconazole** resistance necessitates the exploration of new antifungal targets and therapeutic approaches.

## Targeting Stress Response Pathways

The molecular chaperone Hsp90 and the phosphatase calcineurin are critical for fungal stress responses and have been implicated in antifungal drug resistance.[18][27]



[Click to download full resolution via product page](#)

Caption: Hsp90's role in **voriconazole** resistance.

Inhibiting Hsp90 or calcineurin can destabilize the cellular machinery that allows *Candida* to tolerate the stress induced by **voriconazole**, thereby restoring its efficacy.[25][26][27] Several investigational Hsp90 inhibitors are being explored for this purpose.[30]

## Novel Antifungal Agents

Several new antifungal agents with novel mechanisms of action are in development, offering potential alternatives for treating **voriconazole**-resistant infections:[31][32][33]

| Drug Class                              | Example       | Mechanism of Action                                                     | Spectrum of Activity                                                             |
|-----------------------------------------|---------------|-------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Triterpenoids                           | Ibrexafungerp | Inhibits (1,3)- $\beta$ -D-glucan synthase at a novel binding site.[34] | Broad-spectrum, including azole- and echinocandin-resistant <i>Candida</i> .[34] |
| Tetrazoles                              | Oteconazole   | Highly selective inhibition of fungal CYP51.[34]                        | Effective against azole-resistant strains. [34]                                  |
| Inositol Acyltransferase Inhibitors     | Fosmanogepix  | Inhibits the fungal enzyme Gwt1, disrupting cell wall integrity.[34]    | Broad-spectrum activity against yeasts and molds.[34]                            |
| Dihydroorotate Dehydrogenase Inhibitors | Olorofim      | Inhibits pyrimidine biosynthesis.                                       | Active against some azole-resistant molds. [35]                                  |

These emerging agents represent the next generation of antifungals that may help address the challenge of resistance to current therapies.[35]

## References

- Pfaller, M. A., Andes, D., Arendrup, M. C., Diekema, D. J., Espinel-Ingroff, A., Alexander, B. D., ... & Walsh, T. J. (2011). Clinical breakpoints for **voriconazole** and *Candida* spp. revisited: Review of microbiologic, molecular, pharmacodynamic, and clinical data as they pertain to the development of species-specific interpretive criteria. *Diagnostic Microbiology and Infectious Disease*, 70(3), 330-343. [Link]

- Tascini, C., Sozio, E., Corte, L., Sbrana, F., Ripoli, A., & Rossolini, G. M. (2021). Antifungal Combinations against Candida Species: From Bench to Bedside. *Journal of Fungi*, 7(11), 933. [\[Link\]](#)
- He, M., Zhang, L., Wang, Y., Zhang, Y., Wang, T., Wang, Y., ... & Zhang, F. (2015). ERG11 polymorphism in **voriconazole**-resistant *Candida tropicalis*: weak role of ERG11 expression, ergosterol content, and membrane permeability. *Antimicrobial agents and chemotherapy*, 59(10), 6665-6667. [\[Link\]](#)
- Pfaller, M. A., Diekema, D. J., Rex, J. H., & Rinaldi, M. G. (2005). Does one **voriconazole** breakpoint suit all *Candida* species?. *Antimicrobial agents and chemotherapy*, 49(11), 4832-4833. [\[Link\]](#)
- Espinel-Ingroff, A. (2012). EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal Susceptibility Testing. *Current Fungal Infection Reports*, 6(4), 269-276. [\[Link\]](#)
- Bhatol, J., Dwivedi, S., Jain, V. K., Sisodiya, N., & Darwhekar, G. (2024). Exploring New Antifungal Agents for the Treatment of *Candida* Infections in the Era of Resistance. *Biosciences Biotechnology Research Asia*, 21(2). [\[Link\]](#)
- Pfaller, M. A., Diekema, D. J., Rex, J. H., Rinaldi, M. G., & Walsh, T. J. (2005). Correlation of MIC with outcome for *Candida* species tested against **voriconazole**: analysis and proposal for interpretive breakpoints. *Journal of clinical microbiology*, 43(8), 3864-3870. [\[Link\]](#)
- Shin, J. H., Kim, M. N., Kim, S. H., Lee, W. G., Suh, S. P., & Ryang, D. W. (2004). In vitro activities of **voriconazole** in combination with three other antifungal agents against *Candida glabrata*. *Journal of clinical microbiology*, 42(8), 3804-3806. [\[Link\]](#)
- Pfaller, M. A., Andes, D., Arendrup, M. C., Diekema, D. J., Espinel-Ingroff, A., Alexander, B. D., ... & Walsh, T. J. (2011). Clinical breakpoints for **voriconazole** and *Candida* spp. revisited: Review of microbiologic, molecular, pharmacodynamic, and clinical data as they pertain to the development of species-specific interpretive criteria.
- Unspecified author. (n.d.). Antifungal Drug Resistance in *Candida albicans*: Identifying Novel Targets for the Development of Effective Antifungal Agents. Semantic Scholar. [\[Link\]](#)
- Campitelli, M. (2017). Combination Antifungal Therapy: A Review of Current Data.
- Koth, C. M., & Koder, R. L. (2023). Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic *Candida* Species. *Journal of Fungi*, 9(11), 1083. [\[Link\]](#)
- Pfaller, M. A., Andes, D., Arendrup, M. C., Diekema, D. J., Espinel-Ingroff, A., Alexander, B. D., ... & Walsh, T. J. (2011). Clinical breakpoints for **voriconazole** and *Candida* spp. revisited: review of microbiologic, molecular, pharmacodynamic, and clinical data as they pertain to the development of species-specific interpretive criteria. *Diagnostic microbiology and infectious disease*, 70(3), 330-343. [\[Link\]](#)
- Pfaller, M. A., Diekema, D. J., Rex, J. H., Rinaldi, M. G., & Walsh, T. J. (2005). Correlation of MIC with outcome for *Candida* species tested against **voriconazole**: analysis and proposal

for interpretive breakpoints. *Journal of clinical microbiology*, 43(8), 3864-3870. [Link]

- Delattin, N., De Brucker, K., Vandamme, K., Meert, E., Marchand, A., Chaltin, P., ... & Cammue, B. P. (2014). Anti-Candida-biofilm activity of micafungin is attenuated by **voriconazole** but restored by pharmacological inhibition of Hsp90-related stress responses. *Antimicrobial agents and chemotherapy*, 58(2), 1183-1187. [Link]
- Unspecified author. (2024). Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit *Candidozyma auris*. *Journal of Fungi*, 10(7), 548. [Link]
- Flowers, S. A., Barker, K. S., Berkow, E. L., Toner, G., Chadwick, S. G., Gygax, S. E., ... & Rogers, P. D. (2012). Contribution of clinically derived mutations in ERG11 to azole resistance in *Candida albicans*. *Antimicrobial agents and chemotherapy*, 56(5), 2251-2264. [Link]
- Unspecified author. (2024). Coordinated regulation of Mdr1- and Cdr1-mediated protection from antifungals by the Mrr1 transcription factor in emerging *Candida* spp. *mBio*, 15(1), e02517-23. [Link]
- He, M., Zhang, L., Wang, Y., Zhang, Y., Wang, T., Wang, Y., ... & Zhang, F. (2015). ERG11 Polymorphism in **Voriconazole**-Resistant *Candida tropicalis*: Weak Role of ERG11 Expression, Ergosterol Content, and Membrane Permeability.
- Borro, M., & Guggenbichler, J. P. (2011). Activities of triazole-echinocandin combinations against *Candida* species in biofilms and as planktonic cells. *Antimicrobial agents and chemotherapy*, 55(10), 4867-4873. [Link]
- Unspecified author. (2024). Exploring the Arsenal of Novel Antifungal Drug Targets for Combating Fungal Infections. *Current Pharmaceutical Design*, 30(25), 1883-1897. [Link]
- Stergiopoulou, T., Meletiadis, J., Sein, T., Papaioannidou, P., Tsioris, I., Roilides, E., & Walsh, T. J. (2006). Effect of **voriconazole** combined with micafungin against *Candida*, *Aspergillus*, and *Scedosporium* spp. and *Fusarium solani*. *Antimicrobial agents and chemotherapy*, 50(3), 1042-1046. [Link]
- Xiang, M. J., Liu, J. Y., Ni, Q., Wang, S., & Li, Y. (2013). Erg11 mutations associated with azole resistance in clinical isolates of *Candida albicans*. *FEMS yeast research*, 13(4), 386-393. [Link]
- Unspecified author. (2011). Table 6 from Clinical breakpoints for **voriconazole** and *Candida* spp. revisited: review of microbiologic, molecular, pharmacodynamic, and clinical data as they pertain to the development of species-specific interpretive criteria. *Semantic Scholar*. [Link]
- Berkow, E. L., & Lockhart, S. R. (2021). Delineation of the Direct Contribution of *Candida auris* ERG11 Mutations to Clinical Triazole Resistance. *Mbio*, 12(6), e02793-21. [Link]
- Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. *Clinical microbiology reviews*, 30(3), 751-763. [Link]

- Unspecified author. (2024). Bridging Echinocandin With Azole Antifungal Therapy on Prevention of Invasive Candidiasis Post–Lung Transplantation. *Open Forum Infectious Diseases*, 11(9), ofae504. [\[Link\]](#)
- Stergiopoulou, T., Meletiadis, J., Sein, T., Papaioannidou, P., Tsioris, I., Roilides, E., & Walsh, T. J. (2006). Effect of **voriconazole** combined with micafungin against *Candida*, *Aspergillus*, and *Scedosporium* spp. and *Fusarium solani*. *Antimicrobial agents and chemotherapy*, 50(3), 1042-1046. [\[Link\]](#)
- Koth, C. M., & Koder, R. L. (2023). Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic *Candida* Species. *Bohrium*. [\[Link\]](#)
- Vandeputte, P., Ischer, F., Sanglard, D., & Coste, A. T. (2015). Fluconazole and **voriconazole** resistance in *Candida parapsilosis* is conferred by gain-of-function mutations in the MRR1 transcription factor gene. *Antimicrobial agents and chemotherapy*, 59(12), 7755-7758. [\[Link\]](#)
- Vandeputte, P., Ischer, F., Sanglard, D., & Coste, A. T. (2015). Fluconazole and **voriconazole** resistance in *Candida parapsilosis* is conferred by gain-of-function mutations in the MRR1 transcription factor gene. *Antimicrobial agents and chemotherapy*, 59(12), 7755-7758. [\[Link\]](#)
- Unspecified author. (2024). Interdisciplinary Approaches for the Discovery of Novel Antifungals. *Trends in molecular medicine*, 30(8), 711-726. [\[Link\]](#)
- Unspecified author. (2022). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. *Frontiers in cellular and infection microbiology*, 12, 921648. [\[Link\]](#)
- Johnson, E. M., & Szekely, A. (2017). A Practical Guide to Antifungal Susceptibility Testing. *Journal of the Pediatric Infectious Diseases Society*, 6(suppl\_1), S13-S19. [\[Link\]](#)
- Unspecified author. (2024). To Study The Molecular Characterization Of Mdr1 Gene And Cdr1 Gene With Association To Its Antifungal Resistance In Pathogenic.
- Pfaller, M. A., Diekema, D. J., Rex, J. H., Rinaldi, M. G., & Walsh, T. J. (2005). Correlation of MIC with Outcome for *Candida* Species Tested against **Voriconazole**: Analysis and Proposal for Interpretive Breakpoints.
- Unspecified author. (n.d.). CLSI vs EUCAST methodologies for antifungal susceptibility testing.
- Liu, W., Li, L., Li, D., Wang, C., Li, Z., & Lou, W. (2015). The roles of CDR1, CDR2, and MDR1 in kaempferol-induced suppression with fluconazole-resistant *Candida albicans*. *Pharmaceutical biology*, 54(5), 845-851. [\[Link\]](#)
- Unspecified author. (n.d.). Fungi (AFST). EUCAST. [\[Link\]](#)
- Berkow, E. L., & Lockhart, S. R. (2017). Azole Antifungal Resistance in *Candida albicans* and Emerging Non-albicans *Candida* Species. *Frontiers in microbiology*, 8, 1983. [\[Link\]](#)
- Espinel-Ingroff, A., Barchiesi, F., Hazen, K. C., & Martinez-Suarez, J. V. (2000). Optimizing **voriconazole** susceptibility testing of *Candida*: effects of incubation time, endpoint rule,

species of *Candida*, and level of fluconazole susceptibility. *Journal of clinical microbiology*, 38(2), 592-598. [Link]

- Unspecified author. (2024). Coordinated regulation of Mdr1- and Cdr1-mediated protection from antifungals by the Mrr1 transcription factor in emerging *Candida* spp. *bioRxiv*. [Link]
- Unspecified author. (2015). The roles of CDR1, CDR2, and MDR1 in kaempferol-induced suppression with fluconazole-resistant *Candida albicans*. *Semantic Scholar*. [Link]
- Unspecified author. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. *YouTube*. [Link]
- Unspecified author. (n.d.). Hsp90's role in fungal drug resistance. *Compromising Hsp90 function...*
- O'Meara, T. R., & Alspaugh, J. A. (2012). Hsp90 governs dispersion and drug resistance of fungal biofilms.
- Singh, S. D., Robbins, N., Zaas, A. K., Schell, W. A., Perfect, J. R., & Cowen, L. E. (2009). Genetic architecture of Hsp90-dependent drug resistance. *PLoS genetics*, 5(2), e1000399. [Link]
- Unspecified author. (n.d.). Fungal-selective Inhibitors of Hsp90. *University of Toronto*. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. ERG11 Polymorphism in Voriconazole-Resistant *Candida tropicalis*: Weak Role of ERG11 Expression, Ergosterol Content, and Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic *Candida* Species [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Delineation of the Direct Contribution of *Candida auris* ERG11 Mutations to Clinical Triazole Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. The roles of CDR1, CDR2, and MDR1 in kaempferol-induced suppression with fluconazole-resistant *Candida albicans* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]
- 9. Fluconazole and Voriconazole Resistance in *Candida parapsilosis* Is Conferred by Gain-of-Function Mutations in MRR1 Transcription Factor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal Susceptibility Testing | Semantic Scholar [semanticscholar.org]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. researchgate.net [researchgate.net]
- 16. Clinical breakpoints for voriconazole and *Candida* spp. revisited: review of microbiologic, molecular, pharmacodynamic, and clinical data as they pertain to the development of species-specific interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EUCAST: Fungi (AFST) [eucast.org]
- 18. Hsp90 Governs Dispersion and Drug Resistance of Fungal Biofilms | PLOS Pathogens [journals.plos.org]
- 19. mdpi.com [mdpi.com]
- 20. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit *Candidozyma auris* - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of Voriconazole Combined with Micafungin against *Candida*, *Aspergillus*, and *Scedosporium* spp. and *Fusarium solani* - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Activities of Triazole-Echinocandin Combinations against *Candida* Species in Biofilms and as Planktonic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Combination Antifungal Therapy: A Review of Current Data | Campitelli | Journal of Clinical Medicine Research [jocmr.org]
- 25. Anti-*Candida*-biofilm activity of micafungin is attenuated by voriconazole but restored by pharmacological inhibition of Hsp90-related stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Genetic Architecture of Hsp90-Dependent Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vitro Activities of Voriconazole in Combination with Three Other Antifungal Agents against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fungal-selective Inhibitors of Hsp90 | Research & Innovation [research.utoronto.ca]
- 31. [PDF] Antifungal Drug Resistance in Candida albicans: Identifying Novel Targets for the Development of Effective Antifungal Agents. | Semantic Scholar [semanticscholar.org]
- 32. Exploring the Arsenal of Novel Antifungal Drug Targets for Combating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Interdisciplinary Approaches for the Discovery of Novel Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Exploring New Antifungal Agents for the Treatment of Candida Infections in the Era of Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 35. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Voriconazole Resistance in Candida Clinical Isolates]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182144#overcoming-voriconazole-resistance-in-clinical-isolates-of-candida>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)